2-(2-Hydroxyphenoxy)acetohydrazide
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Overview
Description
2-(2-Hydroxyphenoxy)acetohydrazide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O3/c9-10-8(12)5-13-7-4-2-1-3-6(7)11/h1-4,11H,5,9H2,(H,10,12) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that hydrazide-hydrazone compounds are key in condensation reactions in benzo-fused N-heterocycles . They have also been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 182.18 .Scientific Research Applications
Antimicrobial Evaluation
- Synthesis and Antimicrobial Evaluation : A study focused on the synthesis of compounds derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, exhibiting significant antibacterial and antifungal activities (Fuloria et al., 2009).
Optical Applications
- Nonlinear Optical Parameters : Research on hydrazones, including compounds derived from 2-(4-methylphenoxy)acetohydrazide, revealed their potential in optical device applications, like optical limiters and switches (Naseema et al., 2010).
Pharmaceutical Research
- Pharmacological Screening of Benzimidazole Derivatives : A compound synthesized using o-phenylenediamine and phenoxyacetic acid, related to 2-(2-Hydroxyphenoxy)acetohydrazide, was evaluated for its anticonvulsant properties (Shaharyar et al., 2016).
- Anti-mycobacterial Agents : Derivatives of phenoxy acetic acid, structurally similar to this compound, showed promising anti-mycobacterial activities (Yar et al., 2006).
Antioxidant Activity
- Inhibition of Lipid Peroxidation : Phenolic derivatives, including compounds related to this compound, demonstrated the ability to inhibit lipid peroxidation and scavenge peroxyl radicals (Dinis et al., 1994).
Environmental Applications
- Degradation of Environmental Pollutants : Research involving photocatalytic degradation of paracetamol using TiO2 nanoparticles highlighted the significance of derivatives of this compound in environmental applications (Jallouli et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that acetohydrazide derivatives have been studied for their potential against gram-negative pathogens
Mode of Action
It is likely that the compound interacts with its targets in a way that disrupts essential biological processes, given its potential against Gram-negative pathogens . More detailed studies are required to elucidate the precise interactions and changes resulting from this compound’s action.
Biochemical Pathways
Given the potential of acetohydrazide derivatives against Gram-negative pathogens , it can be inferred that the compound may interfere with bacterial metabolic pathways
Result of Action
Based on the known potential of acetohydrazide derivatives against Gram-negative pathogens , it can be hypothesized that the compound may lead to bacterial cell death or growth inhibition
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-10-8(12)5-13-7-4-2-1-3-6(7)11/h1-4,11H,5,9H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDHDBKKZVMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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